molecular formula C9H12ClNO2 B7510205 5-Chloro-N,N-diethylfuran-2-carboxamid

5-Chloro-N,N-diethylfuran-2-carboxamid

Cat. No. B7510205
M. Wt: 201.65 g/mol
InChI Key: OCWJRPZKSYADOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N,N-diethylfuran-2-carboxamid, also known as CDEFC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

  • Allosteric Modulation of the Cannabinoid Type 1 Receptor (CB1) :

    • The compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a related structure to 5-Chloro-N,N-diethylfuran-2-carboxamid, is a known allosteric modulator for the CB1 receptor. Research has revealed key structural requirements for indole-2-carboxamides to modulate CB1, including an electron withdrawing group at the C5-position, which is characteristic of the 5-Chloro group in 5-Chloro-N,N-diethylfuran-2-carboxamid. This suggests potential applications in understanding and perhaps influencing cannabinoid receptor activities (Khurana et al., 2014).
  • Antimycobacterial Activity :

    • A study on 5-Chloro-N-phenylpyrazine-2-carboxamides, which shares structural similarities with 5-Chloro-N,N-diethylfuran-2-carboxamid, demonstrated significant in vitro activity against Mycobacterium tuberculosis. This indicates the potential use of compounds with the 5-Chloro-N,N-diethyl structure in developing antimycobacterial agents (Zítko et al., 2013).
  • Molluscicidal Properties :

    • Compounds like 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one, derived from the action of certain reagents on 5-amino-2-(ethylthio)thiazole-4-carboxamide, have shown activity against the intermediate host of schistosomiasis, indicating the potential use of related compounds for controlling harmful snail populations (El-bayouki & Basyouni, 1988).
  • Antitubercular Agents :

    • Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been synthesized and evaluated for antitubercular activity. These compounds have shown promising results against Mycobacterium tuberculosis, suggesting the potential for 5-Chloro-N,N-diethylfuran-2-carboxamid related structures to serve as frameworks for developing new antitubercular agents (Marvadi et al., 2020).
  • Synthesis of Biologically Active Compounds :

    • Research into the synthesis of novel compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has shown the importance of chloroformate/DMF mixture for facile ring closure, which is a crucial step in creating biologically active compounds. This highlights the broader application of such structures in synthesizing and studying the properties of potential pharmaceuticals (Anuradha et al., 2014).

properties

IUPAC Name

5-chloro-N,N-diethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-3-11(4-2)9(12)7-5-6-8(10)13-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWJRPZKSYADOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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